3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various functional groups such as a chlorophenyl group, a dimethoxyphenyl group, a hydroxy group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be achieved through a multi-step process involving the formation of the thiazole and pyridine rings, followed by the introduction of the functional groups. One common method involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the thiazolo[3,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, solvent selection, temperature control, and purification techniques. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions and specific catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, amines, and substituted thiazolo[3,2-a]pyridines .
Scientific Research Applications
3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups such as the hydroxy and carbonitrile groups plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridine derivatives: Compounds with similar core structures but different functional groups.
Chlorophenyl and dimethoxyphenyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C22H19ClN2O4S |
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Molecular Weight |
442.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C22H19ClN2O4S/c1-28-15-7-8-19(29-2)17(9-15)16-10-20(26)25-21(18(16)11-24)30-12-22(25,27)13-3-5-14(23)6-4-13/h3-9,16,27H,10,12H2,1-2H3 |
InChI Key |
ZABQWNSAWBCAIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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